molecular formula C15H11ClFN3OS B5798025 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B5798025
M. Wt: 335.8 g/mol
InChI Key: QOMCCHPERNDQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that can target and modulate the activity of specific proteins, making it a valuable tool for studying various biological processes.

Mechanism of Action

2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide works by binding to specific proteins and inhibiting their activity. The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide depends on the specific protein that it targets. However, in general, 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide can disrupt protein-protein interactions, block enzymatic activity, or induce protein degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide depend on the specific protein that it targets. However, in general, 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide can modulate various cellular processes, including cell growth, differentiation, and signaling. 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide can also affect the immune system and synaptic plasticity in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide is its specificity for certain proteins, which allows researchers to target and study specific biological processes. Additionally, 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide is a small molecule inhibitor, which makes it easier to use in lab experiments than larger proteins or antibodies. However, one limitation of 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide is that it may not be effective against all proteins, and its effects may vary depending on the specific protein that it targets.

Future Directions

There are several potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide. One area of interest is the development of more potent and specific inhibitors that can target a wider range of proteins. Another area of interest is the use of 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide on different biological processes.

Synthesis Methods

2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide typically begins with the reaction of 2-mercaptobenzimidazole with 3-chloro-4-fluoroaniline to form an intermediate compound. This intermediate is then reacted with ethyl chloroacetate to produce the final product, 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells. In immunology, 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide has been used to study the role of specific proteins in the immune system. In neuroscience, 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-4-fluorophenyl)acetamide has been used to study the mechanisms underlying synaptic plasticity and memory formation.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3OS/c16-10-7-9(5-6-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMCCHPERNDQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide

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